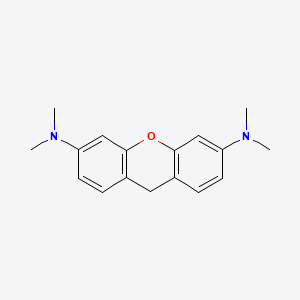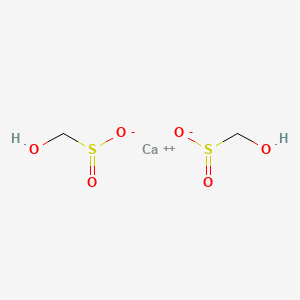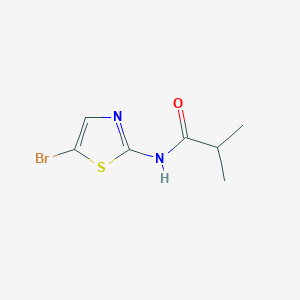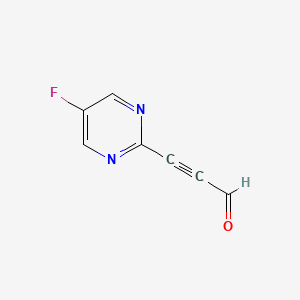
1,2-Diethyl-1-methylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diethyl-1-methylcyclohexane is an organic compound with the molecular formula C11H22. It belongs to the class of cycloalkanes, specifically a disubstituted cyclohexane derivative. This compound is characterized by its structure, which includes a cyclohexane ring substituted with two ethyl groups and one methyl group. It is typically found as a colorless liquid and is known for its chemical stability and low volatility .
準備方法
Synthetic Routes and Reaction Conditions
1,2-Diethyl-1-methylcyclohexane can be synthesized through the reaction of cyclohexane with ethanol in the presence of a catalyst. The process involves heating cyclohexane and ethanol together, which leads to the formation of the desired product. The reaction conditions typically include elevated temperatures and the use of a suitable catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of cyclohexane and ethanol into a reactor, where they are subjected to the necessary reaction conditions. The product is then separated and purified through distillation and other separation techniques to obtain high-purity this compound .
化学反応の分析
Types of Reactions
1,2-Diethyl-1-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under appropriate conditions.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
1,2-Diethyl-1-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions due to its chemical stability and low volatility.
Biology: The compound can be used in studies involving lipid membranes and other hydrophobic environments.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of paints, coatings, and adhesives as a solvent.
作用機序
The mechanism of action of 1,2-Diethyl-1-methylcyclohexane involves its interaction with various molecular targets and pathways. As a solvent, it can dissolve hydrophobic substances, facilitating their interaction with other molecules. In chemical reactions, it can act as a medium that stabilizes reactive intermediates and enhances reaction rates. The specific molecular targets and pathways depend on the context in which the compound is used .
類似化合物との比較
Similar Compounds
- 1,2-Dimethylcyclohexane
- 1,2-Diethylcyclohexane
- 1,1-Diethylcyclohexane
Comparison
1,2-Diethyl-1-methylcyclohexane is unique due to its specific substitution pattern on the cyclohexane ring. Compared to 1,2-Dimethylcyclohexane, it has larger substituents, which can influence its physical properties and reactivity. The presence of both ethyl and methyl groups provides a balance between steric hindrance and chemical reactivity, making it a versatile compound in various applications .
特性
CAS番号 |
61141-79-5 |
|---|---|
分子式 |
C11H22 |
分子量 |
154.29 g/mol |
IUPAC名 |
1,2-diethyl-1-methylcyclohexane |
InChI |
InChI=1S/C11H22/c1-4-10-8-6-7-9-11(10,3)5-2/h10H,4-9H2,1-3H3 |
InChIキー |
NTKDFMIXGROQBC-UHFFFAOYSA-N |
正規SMILES |
CCC1CCCCC1(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


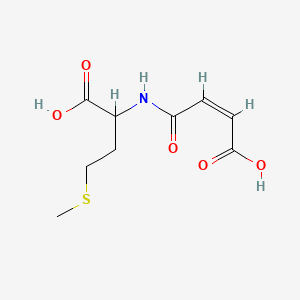
![Morpholine, 4-(bicyclo[2.2.1]hept-2-ylmethyl)-](/img/structure/B13813266.png)
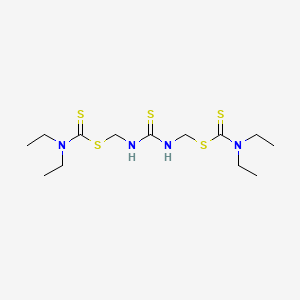




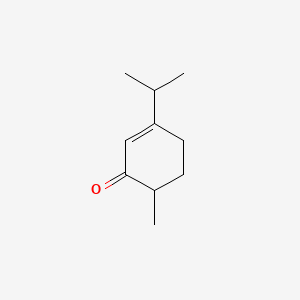
![(2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B13813316.png)
